Product packaging for Erythromycin A 9,11-Imino Ether(Cat. No.:CAS No. 161193-44-8)

Erythromycin A 9,11-Imino Ether

Cat. No.: B601474
CAS No.: 161193-44-8
M. Wt: 730.9 g/mol
InChI Key: NZDCTMQIUOEUSN-MKYKIHCTSA-N
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Description

Historical Context of Macrolide Antibiotic Discovery and Development

The journey of macrolide antibiotics began in 1952 with the isolation of erythromycin (B1671065) from the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus) by Filipino scientist Abelardo B. Aguilar, who sent soil samples to his employer, Eli Lilly and Company. wikipedia.orgbionity.comnewworldencyclopedia.org This discovery marked a pivotal moment in the fight against bacterial infections, offering a crucial alternative for patients with penicillin allergies. wikipedia.org Erythromycin, the progenitor of the macrolide class, is characterized by a large macrocyclic lactone ring to which deoxy sugar residues are attached. wikipedia.orgnih.gov These antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. wikipedia.orgnih.gov The initial success of erythromycin spurred further research, leading to a deeper understanding of its chemical structure and mechanism of action, and paving the way for the development of a vast family of related compounds.

Evolution of Erythromycin A Analogues and Semisynthetic Macrolides

Despite its efficacy, the first generation of macrolides, including erythromycin, presented challenges such as instability in the acidic environment of the stomach and a relatively narrow spectrum of activity. nih.gov These limitations prompted extensive research into the chemical modification of the erythromycin A molecule. The 1970s and 1980s witnessed the advent of the second generation of macrolides, which were semisynthetic derivatives designed to overcome the shortcomings of their natural predecessor. britannica.com Notable examples from this era include clarithromycin (B1669154), roxithromycin, dirithromycin, and azithromycin (B1666446), all of which offered improved pharmacokinetic profiles and broader antibacterial activity. nih.gov

Further advancements led to the development of third-generation macrolides, known as ketolides. nih.gov These compounds are characterized by the replacement of the cladinose (B132029) sugar at the C-3 position of the erythronolide A ring with a keto group. nih.govewadirect.com This structural modification was a key strategy to combat emerging bacterial resistance. nih.govnih.gov The evolution from erythromycin to these newer agents highlights the power of medicinal chemistry to refine and enhance the therapeutic properties of natural products.

Significance of Imino Ether Formation in Macrolide Derivatization

The synthesis of many advanced semisynthetic macrolides, particularly azalides like azithromycin, involves a critical chemical transformation known as the Beckmann rearrangement of an erythromycin A oxime. google.comgoogle.com This rearrangement leads to the formation of an imino ether intermediate. google.comresearchgate.net The strategic introduction of a nitrogen atom into the macrolide ring through this process is a cornerstone of creating azalides, which are characterized by a 15-membered ring containing a nitrogen atom. acs.org

Overview of Erythromycin A 9,11-Imino Ether within the Macrolide Landscape

This compound is a specific bicyclic derivative formed from erythromycin A. usbio.net It is recognized as a key intermediate and sometimes an impurity in the synthesis of certain macrolide antibiotics. usbio.netchemicalbook.comfishersci.com Its formation involves the intramolecular cyclization between the C-9 and C-11 positions of the erythromycin A molecule. This structural modification is distinct from the Beckmann rearrangement that leads to the 6,9-imino ether, which is a precursor to azithromycin. google.comresearchgate.net

The study of this compound and its related 9-O-substituted oxime ether derivatives has been a subject of research to explore new antibacterial agents, particularly against resistant strains like Mycobacterium avium complex. nih.gov The specific stereochemistry and conformation of the 9,11-imino ether bridge influence the biological activity of these derivatives.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 161193-44-8 usbio.netchemsrc.com
Molecular Formula C37H66N2O12 usbio.netnih.gov
Molecular Weight 730.93 g/mol usbio.netpharmaffiliates.com
Appearance Off-white to pale yellow solid usbio.net
Melting Point >134°C (decomposes) usbio.netfishersci.com
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (B129727) usbio.netfishersci.com

Research Findings on Imino Ether Derivatives

Research into erythromycin A imino ether derivatives has yielded promising results in the quest for new antibiotics. A study focused on the synthesis and antibacterial activity of erythromycin A 9-O-substituted oxime ether derivatives demonstrated their potential against Mycobacterium avium complex (MAC). nih.gov Notably, certain derivatives, such as erythromycin A 9-[O-(4-phenylbutyl)oxime] and erythromycin A 9-[O-(3-phenoxypropyl)oxime], exhibited significantly stronger activity against clarithromycin-resistant strains of MAC than clarithromycin itself. nih.gov This suggests that modifications at the 9-position, facilitated by the imino ether linkage, can overcome existing resistance mechanisms. nih.gov

The synthesis of these derivatives often starts from erythromycin A oxime, which is a key intermediate. researchgate.net The subsequent formation of the imino ether and further substitutions allow for the creation of a library of compounds with diverse chemical properties and biological activities. The crystal structure of related compounds like erythromycin A 6,9-imino ether has been determined, providing valuable insights into the stereochemical aspects that influence their interaction with the bacterial ribosome. researchgate.net

Properties

CAS No.

161193-44-8

Molecular Formula

C37H66N2O12

Molecular Weight

730.9 g/mol

IUPAC Name

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34+,35-,36-,37-/m1/s1

InChI Key

NZDCTMQIUOEUSN-MKYKIHCTSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O

Canonical SMILES

CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Erythromycin a 9,11 Imino Ether

Strategies for the Preparation of Erythromycin (B1671065) A 9,11-Imino Ether

The primary route for synthesizing Erythromycin A 9,11-imino ether involves the Beckmann rearrangement of an oxime precursor derived from Erythromycin A.

The Beckmann rearrangement is a well-established chemical reaction that transforms an oxime into an amide or, in the case of cyclic oximes, a lactam. In the context of erythromycin, the oxime of Erythromycin A undergoes this rearrangement to yield the corresponding imino ether. rsc.orgwikipedia.org This process is a cornerstone in the semi-synthesis of more complex macrolides. rsc.org

The synthesis of the precursor, Erythromycin A 9-oxime, is achieved by reacting Erythromycin A with hydroxylamine (B1172632). This transformation targets the ketone group at the C-9 position of the erythromycin macrolactone ring. nih.gov The resulting oxime can exist as two stereoisomers, (E) and (Z), which can influence the subsequent rearrangement.

The general mechanism of the Beckmann rearrangement involves the activation of the oxime's hydroxyl group, making it a good leaving group. This is typically followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent intramolecular attack by a hydroxyl group within the erythromycin structure leads to the formation of the cyclic imino ether. wikipedia.orgmasterorganicchemistry.com

A critical aspect of the Beckmann rearrangement of Erythromycin A oxime is controlling the regioselectivity to favor the formation of the desired 9,11-imino ether over the isomeric 6,9-imino ether. The formation of these two isomers is a competing process, and the reaction conditions play a pivotal role in determining the product distribution.

The choice of solvent system is a key factor. For instance, carrying out the reaction in a biphasic system, such as methylene (B1212753) chloride and water, has been shown to influence the outcome. The ratio of the organic solvent to water can be adjusted to optimize the formation of the desired isomer. google.com

Furthermore, the pH of the reaction mixture is crucial. In the preparation of the 6,9-imino ether, for example, adjusting the pH to a range of 9 to 12 is a specified step after the initial oximation. google.com This suggests that careful pH control can direct the rearrangement towards a specific regioisomer. The presence of a base, such as triethylamine (B128534), can also influence the reaction rate and yield by neutralizing the acid that is often released during the rearrangement. google.com

The table below summarizes the influence of various reaction parameters on the isomeric outcome of the Beckmann rearrangement.

Reaction ParameterInfluence on Isomer Selectivity
Solvent System Biphasic systems (e.g., methylene chloride/water) can be optimized to favor a specific isomer. google.com
pH Adjustment of pH, often to a basic range (9-12), is critical for directing the rearrangement. google.com
Base The addition of a base like triethylamine can improve reaction rate and yield. google.com
Activating Agent The choice of sulfonyl chloride can impact the efficiency of the rearrangement.

Activating agents are essential for facilitating the Beckmann rearrangement by converting the hydroxyl group of the oxime into a better leaving group. Sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) and methanesulfonyl chloride (mesyl chloride), are commonly employed for this purpose. wikipedia.orggoogle.com

The reaction proceeds through the formation of a sulfonate ester of the oxime. This ester is highly unstable and readily undergoes rearrangement. The choice of the specific sulfonyl chloride can impact the reaction's efficiency and the purity of the resulting imino ether. For instance, both mesyl chloride and tosyl chloride have been successfully used in the synthesis of the 6,9-imino ether, a close isomer of the target compound. google.com The general principle of activation by these reagents is a cornerstone of the Beckmann rearrangement protocol. wikipedia.org

The table below details commonly used activating agents for the Beckmann rearrangement of Erythromycin A oxime.

Activating AgentChemical FormulaRole in Reaction
p-Toluenesulfonyl chloride (Tosyl chloride)CH₃C₆H₄SO₂ClConverts the oxime hydroxyl into a tosylate, a good leaving group. wikipedia.orggoogle.com
Methanesulfonyl chloride (Mesyl chloride)CH₃SO₂ClConverts the oxime hydroxyl into a mesylate, another effective leaving group. google.com

Beckmann Rearrangement of Erythromycin A Oxime Precursors

Derivatization and Further Chemical Modifications of this compound

The this compound serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of novel erythromycin derivatives. These modifications are often aimed at improving the compound's properties.

The complex structure of this compound, with its multiple hydroxyl groups and other reactive sites, presents both a challenge and an opportunity for selective functionalization. Achieving stereoselectivity and regioselectivity is paramount in synthesizing derivatives with desired biological activities.

Research has shown that peptide-based catalysts can be employed to achieve site-selective acylation of the erythromycin scaffold. nih.gov While this study focused on erythromycin A itself, the principles of using catalysts to direct reactions to specific hydroxyl groups, such as the 2'- and 11-hydroxyls, are applicable to its derivatives. nih.gov By carefully designing the catalyst, it is possible to overturn the inherent reactivity of the different hydroxyl groups and achieve acylation at less reactive positions. nih.gov This approach highlights the potential for developing highly selective methods for the functionalization of the this compound.

Further research into the derivatization of the imino ether functionality itself could open up new avenues for creating novel macrolide structures. The nitrogen atom within the imino ether bridge and the adjacent carbon atom are potential sites for chemical modification, leading to compounds with altered chemical and physical properties.

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound and its precursors is fundamental to understanding their structure-activity relationships (SAR), particularly in the development of new macrolide antibiotics effective against resistant bacterial strains. Research has focused on modifying the erythromycin scaffold to enhance antibacterial potency and overcome microbial resistance mechanisms.

A key area of investigation involves the synthesis of derivatives at the C9 position. For instance, a series of 9-N-alkyl derivatives of 9(S)-erythromycylamine has been synthesized through the reductive alkylation of erythromycylamine using various aliphatic aldehydes and sodium cyanoborohydride. nih.gov These modifications have yielded compounds with excellent antimicrobial activity both in vitro and in vivo, highlighting the importance of the substituent at the C9 position for biological efficacy. nih.gov From these SAR studies, 9-N-(1-propyl)erythromycylamine was identified as a particularly potent derivative. nih.gov

Quantitative structure-activity relationship (QSAR) analysis has been a valuable tool in rationally designing new analogues. In a study on 6-O-methylerythromycin 9-O-substituted oxime derivatives, which are direct precursors to imino ethers, the Hansch-Fujita method was used to correlate structural features with antibacterial activity. nih.gov The analysis revealed distinct relationships for erythromycin-susceptible versus erythromycin-resistant strains. For resistant strains, higher hydrophobicity of the molecule was associated with increased activity. nih.gov Conversely, long and bulky substituents at the 9-O-position were found to be unfavorable for activity against these resistant strains. nih.gov For susceptible strains, a different trend was observed, where hydrophilicity appeared to be more important for antibacterial action. nih.gov Based on this QSAR model, a derivative incorporating an anthracenylmethyl moiety was synthesized, which confirmed the model's predictive power by showing significant activity against resistant S. aureus. nih.gov

Preparation of Labeled Imino Ether Analogues for Mechanistic Probes

The preparation of isotopically labeled analogues of this compound is a critical step for conducting in-depth mechanistic studies. While specific literature detailing the synthesis of labeled this compound itself is not prominent, the established synthetic pathways provide a clear framework for introducing isotopic labels.

Such labeled compounds serve as invaluable probes for elucidating reaction mechanisms, determining metabolic pathways, and performing quantitative binding assays. For example, incorporating stable isotopes like Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), or radioisotopes such as Carbon-14 (¹⁴C) or Tritium (³H), would allow for precise tracking of the molecule.

Labeling could be achieved by using isotopically enriched reagents at various stages of the synthesis. For instance, in the formation of the oxime precursor to the imino ether, a labeled hydroxylamine (e.g., ¹⁵NH₂OH) could be used. Alternatively, during the synthesis of analogues, labeled alkylating or acylating agents (e.g., ¹⁴C-methyl iodide or ¹³C-acetyl chloride) could be employed to introduce a tag at a specific position on the macrolide ring or its substituents. These labeled probes would be instrumental in clarifying the mechanism of key transformations like the Beckmann rearrangement that forms the imino ether linkage.

Optimization of Synthesis for Enhanced Yield and Purity

Significant research has been directed towards optimizing the synthesis of erythromycin imino ethers to improve reaction efficiency, product purity, and environmental sustainability. While much of the published work focuses on the closely related and commercially significant Erythromycin 6,9-imino ether, the methodologies are highly relevant for the synthesis of the 9,11-isomer. These optimizations primarily target the Beckmann rearrangement of the parent erythromycin oxime.

Another innovative approach focuses on enhancing product purity and reducing environmental impact by using a single aqueous solvent system. google.com This method conducts the rearrangement reaction with an acyl chloride in water with a catalyst. Crucially, it employs precise pH control and liquid-liquid extraction to remove impurities before precipitating the final product. google.com The high-purity imino ether is isolated by adjusting the aqueous phase to a pH of 8.0-11.0. This process not only yields a product with purity greater than or equal to 94% but also simplifies waste treatment, as the mother liquor is a simple aqueous system free of organic solvents. google.com

A third strategy involves conducting the Beckmann rearrangement in a biphasic solvent system, typically comprising methylene chloride and water. google.comwipo.int The use of triethylamine in this system is noted to accelerate the reaction rate. This method, starting from erythromycin thiocyanate (B1210189) without isolating intermediates, produces 6,9-imino ether with a purity of 87-96%. google.comwipo.int

Molecular Structure Elucidation and Conformational Analysis of Erythromycin a 9,11 Imino Ether

Spectroscopic Characterization Techniques

A combination of powerful analytical methods is employed to determine the intricate structure of Erythromycin (B1671065) A 9,11-imino ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Erythromycin A 9,11-imino ether in solution. Both ¹H and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's connectivity and spatial arrangement.

One- and two-dimensional NMR techniques have been instrumental in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of related erythromycin derivatives, which provides a basis for the analysis of the 9,11-imino ether. researchgate.net For instance, the structure of erythromycin A enol ether was confirmed, and its role as a degradation product was clarified using these methods. researchgate.net In aqueous solutions, erythromycin A itself exists as an equilibrium mixture of the 9-ketone and the 12,9-hemiacetal forms. researchgate.netrsc.org This inherent complexity of the parent compound underscores the importance of detailed NMR analysis for its derivatives.

The NMR data for this compound would be expected to show characteristic shifts that confirm the formation of the imino ether bridge between the C9 and C11 positions. This would involve the disappearance of the C9 ketone signal and the appearance of new signals corresponding to the C=N bond and the modified aglycone ring structure. The identity of the compound is routinely confirmed by proton NMR spectroscopic analysis. usbio.net

Table 1: Representative ¹H NMR Chemical Shifts for Key Protons in Erythromycin Derivatives

ProtonChemical Shift (ppm) in CDCl₃
H-1' (Desosamine)~4.3
H-1'' (Cladinose)~4.6
N(CH₃)₂~2.3
OCH₃ (Cladinose)~3.3

Note: This table provides expected ranges based on related structures. Actual values for this compound would require specific experimental data.

Table 2: Representative ¹³C NMR Chemical Shifts for Key Carbons in Erythromycin Derivatives

CarbonChemical Shift (ppm) in CDCl₃
C-1 (Lactone Carbonyl)~175
C-9 (Ketone in Erythromycin A)~220
C-9 (Imino Ether Carbon)Shifted significantly from ketone region
C-1' (Desosamine)~103
C-1'' (Cladinose)~96

Note: This table provides expected ranges based on related structures. The shift of C-9 is a critical marker for the formation of the imino ether.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular formula of this compound is C₃₇H₆₆N₂O₁₂, which corresponds to a molecular weight of 730.93 g/mol . usbio.netfishersci.comsimsonpharma.compharmaffiliates.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of this compound will exhibit characteristic absorption bands that are indicative of its unique structure.

A key feature in the IR spectrum would be the absence of the strong carbonyl (C=O) stretching band associated with the C-9 ketone of erythromycin A, which typically appears around 1730 cm⁻¹. Instead, a new band corresponding to the C=N stretching vibration of the imino ether group would be expected to appear in the region of 1650-1690 cm⁻¹. Other characteristic bands would include O-H stretching for the hydroxyl groups, C-H stretching for the alkyl groups, and C-O stretching for the ether and ester linkages. The compatibility of erythromycin with other molecules has been suggested by the retention of its functional groups in blends, as observed through IR spectroscopy. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyls)3300-3500 (broad)
C-H (alkyl)2850-3000
C=O (lactone)~1735
C=N (imino ether)1650-1690
C-O (ethers, esters)1000-1300

X-ray Crystallography for Solid-State Structure and Adduct Formation

Stereochemical Considerations and Isomeric Forms

Isomerism is a significant consideration. For instance, the formation of the 6,9-imino ether isomer through Beckmann rearrangement of erythromycin A 9(E)-oxime has been reported. researchgate.net The conditions of the reaction can be controlled to favor the formation of the 9,11-imino ether. A comparison of the crystal structures of the 6,9- and 9,11-imino ether isomers would be highly informative for understanding the structural differences and the mechanism of isomerization. researchgate.net

Conformational Dynamics and Stability in Solution

The 14-membered macrolide ring of erythromycin and its derivatives is known to be conformationally flexible. The formation of the 9,11-imino ether bridge introduces a significant constraint, which will alter the conformational landscape of the macrolide ring compared to the parent erythromycin A.

In solution, erythromycin A exists as a mixture of conformers. researchgate.net The study of these dynamics is essential for understanding its chemical behavior. The 9,11-imino ether is expected to adopt a more rigid conformation due to the bicyclic system created by the imino ether linkage. NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine through-space proximities of protons, providing valuable data on the preferred solution conformation.

Regarding stability, this compound is noted to be stable for up to 6 months when stored at -20°C. usbio.net It is also described as being hygroscopic. usbio.net Short-term storage at room temperature is possible, but long-term stability requires colder temperatures. usbio.net

Structure Activity Relationship Sar Studies of Erythromycin a 9,11 Imino Ether Analogues

Impact of Structural Modifications on Molecular Interactions

The formation of the 9,11-imino ether bridge in the erythromycin (B1671065) A scaffold results in a bicyclic structure that significantly constrains the conformation of the 14-membered macrolactone ring. This pre-organization of the molecule is hypothesized to reduce the entropic penalty upon binding to its target, the 50S ribosomal subunit, thereby potentially enhancing binding affinity. The primary interaction site for macrolides is within the nascent peptide exit tunnel, where they interact with specific nucleotides of the 23S rRNA.

Structural modifications to the Erythromycin A 9,11-imino ether scaffold can have a profound impact on these molecular interactions:

Substitutions on the Imino Ether Moiety: Alterations at the nitrogen or adjacent carbons of the imino ether bridge can influence the orientation and flexibility of the macrolide within the ribosomal tunnel. For instance, the introduction of small alkyl groups could lead to steric clashes or, conversely, establish favorable van der Waals interactions with amino acid residues of ribosomal proteins L4 and L22, which are in proximity to the macrolide binding site.

Modifications of the Desosamine (B1220255) Sugar: The desosamine sugar (attached at C-5) is critical for antibacterial activity, with its dimethylamino group forming a key hydrogen bond with the N1 position of A2058 of the 23S rRNA. Modifications to this sugar, such as altering the substituents on the nitrogen atom, can directly impact this crucial interaction. For example, replacing the methyl groups with larger alkyl groups could disrupt this hydrogen bond, leading to a decrease in activity.

X-ray crystallography and cryo-electron microscopy studies of related macrolide-ribosome complexes have revealed that such modifications can stabilize the molecule's interaction with the 23S rRNA, particularly in the peptidyl transferase center. These structural insights are invaluable for understanding how modifications to the 9,11-imino ether scaffold can modulate molecular interactions at the atomic level.

Correlation Between Chemical Structure and Biological Activity in In Vitro Models

The antibacterial potency of this compound analogues is typically evaluated in vitro by determining their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacterial strains. These panels often include both macrolide-susceptible and macrolide-resistant isolates to assess the ability of the new analogues to overcome common resistance mechanisms, such as target-site modification (e.g., erm genes) and drug efflux (e.g., mef genes).

While specific MIC data for a wide range of this compound analogues are not extensively published, data from closely related series, such as the 6,9-imino ethers and other 11,12-modified derivatives, provide valuable insights into the likely SAR trends for the 9,11-imino ether scaffold. The rigidified macrocycle is a key feature in overcoming resistance mediated by Erm methyltransferases, which typically modify the ribosomal binding site to reduce macrolide affinity.

CompoundModificationS. pneumoniae (Ery-S) MIC (µg/mL)S. pneumoniae (Erm-R) MIC (µg/mL)S. pneumoniae (Mef-R) MIC (µg/mL)
Erythromycin AParent Compound0.03>6416
Analogue 1 (Hypothetical)9,11-Imino Ether0.0684
Analogue 2 (Hypothetical)9,11-Imino Ether with 4''-OH0.0342
Analogue 3 (Hypothetical)9,11-Imino Ether with 3-O-decladinosyl, 3-keto0.01510.5

Data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends based on related macrolide classes.

The general correlations observed are:

The presence of the imino ether bridge generally confers improved activity against erm-resistant strains compared to erythromycin A.

Modifications at the C-4'' position of the cladinose (B132029) sugar with small polar groups can enhance potency.

Replacement of the cladinose sugar with a keto group at the C-3 position, creating a ketolide-like hybrid, often leads to a significant increase in activity against both susceptible and resistant strains.

Design Principles for Novel Macrolide Derivatives Based on Imino Ether Scaffold

Based on the SAR studies of this compound analogues and related compounds, several key design principles have emerged for the development of novel macrolide derivatives:

Rigidification of the Macrolactone Core: The introduction of a cyclic structure, such as the 9,11-imino ether bridge, is a fundamental strategy to pre-organize the molecule into a bioactive conformation. This reduces the entropic cost of binding to the ribosome and can help to overcome resistance mechanisms that rely on the flexibility of the macrolide scaffold.

Exploitation of New Binding Pockets: While maintaining the core interactions of the desosamine sugar, new side chains can be introduced at positions like C-6, C-11, or on the cladinose sugar. These extensions can reach into previously unoccupied pockets of the ribosomal tunnel, forming new interactions that can enhance binding affinity and circumvent resistance. For example, arylalkyl side chains can establish pi-stacking interactions with nucleotide bases in the ribosome.

Hybridization with Other Macrolide Classes: Combining the features of the 9,11-imino ether scaffold with those of other successful macrolide classes, such as ketolides, is a promising approach. This involves removing the cladinose sugar and oxidizing the C-3 hydroxyl to a ketone. Such hybrids are designed to have multiple points of interaction with the ribosome, making it more difficult for single-point mutations to confer resistance.

Computational and Experimental Approaches in SAR Elucidation

The elucidation of the SAR for this compound analogues is a multidisciplinary effort that combines computational and experimental techniques:

Computational Approaches:

Molecular Docking: This technique is used to predict the binding mode of novel analogues within the crystal structure of the bacterial ribosome. It allows researchers to visualize how different substituents might interact with the ribosomal RNA and proteins, helping to prioritize synthetic targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to statistically correlate the chemical properties of a series of analogues with their observed biological activity. These models can then be used to predict the potency of yet-to-be-synthesized compounds.

Experimental Approaches:

Chemical Synthesis: The synthesis of novel analogues is the cornerstone of SAR studies. This often involves multi-step synthetic routes starting from erythromycin A, including the key Beckmann rearrangement to form the imino ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure and stereochemistry of newly synthesized compounds. It can also be used to study the conformation of the macrolide in solution and to map its binding site on the ribosome through techniques like saturation transfer difference (STD) NMR.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution structural information of the macrolide analogue bound to the ribosome. These complex structures are invaluable for understanding the precise molecular interactions that govern antibacterial activity and for rationally designing new derivatives.

By integrating these computational and experimental approaches, a comprehensive understanding of the SAR of this compound analogues can be achieved, paving the way for the development of the next generation of macrolide antibiotics.

Computational Chemistry and Molecular Modeling of Erythromycin a 9,11 Imino Ether

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the exploration of the dynamic nature of molecules over time. For a flexible macrocycle like Erythromycin (B1671065) A 9,11-imino ether, MD simulations can reveal the preferred three-dimensional arrangements (conformers) in different environments, such as in aqueous solution or when approaching a biological target.

A typical MD simulation protocol for Erythromycin A 9,11-imino ether would involve several key steps. First, a starting 3D structure of the molecule is generated and parameterized using a suitable force field (e.g., AMBER, CHARMM). The molecule is then placed in a simulation box, solvated with water molecules, and ions are added to neutralize the system. The system is then minimized to remove any steric clashes, gradually heated to a physiological temperature (e.g., 310 K), and equilibrated. Finally, a production simulation is run for a duration sufficient to sample the conformational space, often on the order of nanoseconds to microseconds.

Analysis of the resulting trajectory would focus on key dihedral angles within the macrolide ring and the orientation of the desosamine (B1220255) and cladinose (B132029) sugar moieties. This analysis can identify the most stable conformers and the energy barriers between them. While specific MD simulation data for this compound is not abundant in publicly accessible literature, studies on related erythromycin derivatives have demonstrated that modifications to the aglycone ring significantly impact its conformational preferences. For instance, the formation of the 9,11-imino ether bridge is expected to introduce rigidity to that region of the macrolide, restricting the flexibility observed in the parent erythromycin A.

Table 1: Illustrative Conformational Energy Profile of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C8-C9-N11-C11)Population (%)
10.0175°65
21.260°25
32.5-60°10

Note: This table is illustrative and based on expected conformational behavior. Actual values would require specific MD simulation studies.

Ligand-Target Docking Studies (e.g., Ribosomal Binding Site)

Erythromycin and its derivatives exert their antibacterial effect by binding to the 50S ribosomal subunit of bacteria, obstructing the exit tunnel for newly synthesized peptides. rsc.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Docking studies of this compound into the bacterial ribosome can provide valuable insights into its potential as an antibacterial agent.

These studies typically utilize high-resolution crystal structures of the bacterial ribosome. The this compound molecule is then computationally "docked" into the known binding site of erythromycin. Scoring functions are used to evaluate the binding affinity of different poses, predicting the most stable binding mode. Key interactions, such as hydrogen bonds and van der Waals contacts with ribosomal RNA and proteins, can be identified.

For this compound, the presence of the imino ether bridge would likely alter its interactions compared to erythromycin A. It may form new hydrogen bonds or experience steric clashes within the binding pocket. Molecular docking studies on related compounds have highlighted the importance of specific interactions with ribosomal components. rsc.org Comparing the predicted binding mode and affinity of the imino ether to that of erythromycin A and other derivatives like azithromycin (B1666446) can help in understanding its potential efficacy and in guiding the design of analogs with improved binding.

Table 2: Predicted Interactions of this compound with the Bacterial Ribosomal Tunnel

Ribosomal ResidueType of InteractionPredicted Distance (Å)
A2058 (23S rRNA)Hydrogen Bond2.8
A2059 (23S rRNA)van der Waals3.5
Ribosomal Protein L4van der Waals3.9
Ribosomal Protein L22van der Waals4.1

Note: This table represents a hypothetical outcome of a docking study. The specific interacting residues and distances would be determined by the actual docking simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate various properties of this compound, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The calculated electronic properties can offer insights into the molecule's stability, reactivity, and potential for forming intermolecular interactions. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The molecular electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding non-covalent interactions like hydrogen bonding and for predicting sites susceptible to electrophilic or nucleophilic attack.

These calculations can also be used to determine spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure.

Table 3: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.1 D

Note: These values are illustrative and would be the output of specific quantum chemical calculations.

In Silico Prediction of Synthetic Pathways and Analog Properties

Computational tools can also be employed to explore potential synthetic routes and to predict the properties of hypothetical new analogs of this compound. Retrosynthetic analysis software can suggest possible disconnection points in the target molecule, aiding in the design of efficient synthetic strategies.

Furthermore, by systematically modifying the structure of this compound in silico (e.g., by adding or substituting functional groups at various positions), it is possible to generate a library of virtual analogs. The properties of these analogs, such as their predicted binding affinity to the ribosome, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, can then be rapidly evaluated using computational models. This approach, known as virtual screening, allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

For instance, modifications could be explored at the C-6 position or on the desosamine sugar to potentially enhance ribosomal binding or to improve pharmacokinetic properties.

Table 4: In Silico Property Prediction for a Hypothetical Analog of this compound

AnalogModificationPredicted Ribosomal Binding Affinity (kcal/mol)Predicted LogP
Analog 16-O-methylation-10.53.2
Analog 24''-epimerization-9.82.9
Analog 32'-ethylation-10.13.5

Note: This table provides a hypothetical example of how computational tools can be used to predict the properties of new analogs.

Research Gaps and Future Perspectives in Erythromycin a 9,11 Imino Ether Studies

Exploration of Novel Synthetic Pathways and Sustainable Production

The synthesis of erythromycin (B1671065) derivatives is a mature field, yet opportunities for innovation persist, particularly concerning the generation of imino ether analogues.

Novel Synthetic Pathways: The primary route to cyclic imino ethers from erythromycin A involves the Beckmann rearrangement of the corresponding erythromycin A oxime. rsc.org This reaction transforms the C-9 ketone of the parent macrolide into a lactam within an expanded ring system. rsc.org Patents describe processes for preparing the related 6,9-imino ether from erythromycin thiocyanate (B1210189), which involves forming an oxime and then inducing a Beckmann rearrangement, often in a biphasic solvent system to improve purity and yield. google.comwipo.int A key challenge in these syntheses is controlling the stereochemistry of the oxime and the conditions of the rearrangement to favor the desired imino ether isomer.

Future research should focus on developing more efficient and stereoselective synthetic methods. A modified Beckmann rearrangement using sulfone iminium fluoride (B91410) (SIF) reagents has been shown to rapidly convert ketoximes to imidoyl fluorides under mild conditions, which can then react with nucleophiles. nih.gov Exploring such modern rearrangement techniques could provide a more direct and higher-yielding pathway to Erythromycin A 9,11-Imino Ether and its derivatives, potentially avoiding harsh acidic conditions and complex purification steps. nih.gov Total synthesis of the complex erythromycin scaffold remains a significant challenge, but advances in this area could eventually allow for the de novo construction of novel imino ether analogues that are inaccessible through semi-synthesis from the natural product. mdpi.comacs.org

Sustainable Production: The industrial production of the parent compound, erythromycin, relies on the fermentation of the soil bacterium Saccharopolyspora erythraea. mdpi.com Significant research has been dedicated to optimizing this process through strain improvement and refinement of fermentation conditions. nih.govnih.govresearchgate.net Strategies include using alternative carbon sources like agro-industrial residues (e.g., beet molasses, corn steep liquor) to reduce costs, and employing fed-batch cultivation to increase yields. rjpbcs.com

Deeper Mechanistic Understanding of Off-Target Interactions in Cellular Models

While the primary target of macrolide antibiotics is the bacterial ribosome, understanding their interactions with other cellular components is crucial for predicting potential unintended effects.

A significant research gap is the lack of specific data on the off-target interactions of this compound. The structural modification at the 9 and 11 positions, which creates the imino ether bridge, fundamentally alters a region of the macrolide known to be important for both stability and interaction with its environment. How this change affects binding to non-ribosomal targets is unknown.

Development of Advanced Analytical Tools for High-Throughput Characterization

The characterization of macrolide antibiotics and their derivatives requires a sophisticated analytical toolkit to determine structure, purity, and interactions.

Advanced analytical methods are essential for characterizing this compound and its analogues. A combination of liquid chromatography and mass spectrometry (LC-MS) is the cornerstone for analysis. nih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with triple-quadrupole (QqQ) or time-of-flight (TOF) mass spectrometers are used for quantification, identification, and structural elucidation of macrolides in complex matrices. nih.gov Specifically, HPLC-MS/MS operating in precursor ion scan mode can be used for non-targeted screening of macrolide derivatives in environmental samples. mdpi.com

For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Advanced solid-state NMR (ssNMR) techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS) and Frequency Switched Lee-Goldburg Heteronuclear Correlation (FSLG-HETCOR), provide atomic-level details of the structure and conformation of macrolides in their solid form. rsc.org Furthermore, cryo-electron microscopy (cryo-EM) has become a powerful tool for visualizing macrolide-ribosome complexes at high resolution, offering insights into binding mechanisms. mdpi.comnih.gov

A key area for future development is the integration of these techniques into high-throughput screening (HTS) platforms. nih.gov HTS allows for the rapid testing of large libraries of compounds, which is essential for discovering novel analogues with desired properties. nih.gov Developing microfabricated chip-based screening methods could accelerate the identification of new bioactive molecules derived from the this compound scaffold. nih.gov

Below is a table summarizing advanced analytical methods applicable to the study of macrolide derivatives.

Analytical MethodApplication in Macrolide ResearchKey Advantages
HPLC-MS/MS Quantification and identification of macrolides and their metabolites in complex mixtures. nih.govmdpi.comHigh sensitivity and selectivity; suitable for both targeted and non-targeted screening. mdpi.com
UPLC-TOF/QqTOF Accurate mass measurement for unequivocal identification and structural elucidation. nih.govProvides high-resolution mass data, enabling precise formula determination.
Solid-State NMR Detailed 3D structural and conformational analysis of macrolides in the solid state. rsc.orgProvides atomic-level structural information without the need for crystallization. nih.gov
Cryo-EM High-resolution imaging of macrolide-ribosome complexes. mdpi.comnih.govAllows visualization of molecular interactions in a near-native state. mdpi.com
HTS Assays Rapid screening of large libraries of synthetic analogues for antibacterial activity. nih.govEnables efficient discovery of lead compounds from diverse chemical libraries. nih.gov

Design of Next-Generation Analogues with Tailored Biological Profiles

The core structure of Erythromycin A, including its imino ether derivatives, serves as a valuable scaffold for the design of new antibiotics aimed at overcoming the challenge of bacterial resistance.

The primary goal in designing next-generation analogues is to create compounds with improved efficacy against resistant pathogens. The structure-activity relationship (SAR) of erythromycin derivatives is complex, with modifications at various positions on the macrolide ring and its sugar moieties significantly impacting activity. nih.govblogspot.com For example, the ketolides were developed by removing the cladinose (B132029) sugar at the 3-position and oxidizing the resulting hydroxyl group to a ketone, which enhanced activity against certain resistant strains. nih.govresearchgate.net

Future design strategies starting from the this compound scaffold could explore several promising directions:

Modification of Peripheral Substituents: Systematic changes to the desosamine (B1220255) and cladinose sugars, or to other positions on the macrolide core, can modulate properties like target binding, cell permeability, and metabolic stability. blogspot.comnih.gov Quantitative structure-activity relationship (QSAR) studies can help predict how different substituents will affect biological activity. nih.gov

Scaffold Engineering: More profound changes to the macrolide core, such as the introduction of fluorine atoms or the formation of novel cyclic structures, can lead to compounds with entirely new interaction profiles. mdpi.com

Hybrid Molecules: The creation of hybrid compounds, such as the "macrolones" that fuse a macrolide with a quinolone, represents an innovative approach, although these specific hybrids were found to retain only the protein synthesis inhibition mechanism. nih.govresearchgate.net

Nanotechnology-based Delivery: Formulating analogues into nanocarriers, such as tetrahedral framework nucleic acids (tFNAs) or other nanoparticles, can enhance drug delivery, increase permeability into bacterial cells, and potentially overcome resistance mechanisms. mdpi.comnih.gov

The table below outlines potential strategies for designing next-generation analogues based on the erythromycin scaffold.

Design StrategyRationaleExample/Concept
Peripheral Group Modification To optimize binding affinity, pharmacokinetics, and activity against resistant strains. nih.govSynthesis of novel 6-O-substituted or 9-O-substituted oxime ether derivatives. nih.govnih.gov
Scaffold Alteration To create novel interactions with the ribosomal target and evade resistance mechanisms. mdpi.comDevelopment of 3-keto derivatives (ketolides) or fluorinated analogues. mdpi.comresearchgate.net
Hybridization To combine pharmacophores from different antibiotic classes for potential synergistic effects. nih.govDesigning macrolide-fluoroquinolone conjugates. researchgate.net
Advanced Drug Delivery To improve drug penetration into bacteria and protect the molecule from degradation. nih.govEncapsulation of macrolides in polymeric nanomaterials or liposomes. mdpi.com

By systematically exploring these research avenues, the scientific community can address the current knowledge gaps surrounding this compound and leverage its unique chemical structure to develop novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of Erythromycin A 9,11-Imino Ether in pharmaceutical impurity profiling?

  • Methodological Answer : this compound is identified as a degradation product or impurity in macrolide antibiotics like azithromycin. Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) and LC-MS for molecular weight confirmation (C37H66N2O11, MW 714.93) .
  • Nuclear Magnetic Resonance (NMR) for elucidating the imino ether linkage and distinguishing it from oxime derivatives (e.g., Erythromycin A-E-oxime) .
  • X-ray crystallography to resolve ambiguities in ring-expanded structures, as demonstrated in the Beckmann rearrangement of erythromycin A oxime .
    • Data Contradiction Note : Spectral overlap with structurally similar impurities (e.g., 6,9-Imino Ether, CAS 99290-97-8) necessitates rigorous comparative analysis .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : A primary route involves the Beckmann rearrangement of erythromycin A oxime. The process includes:

  • Oxime Formation : Reaction of erythromycin A with hydroxylamine to generate the oxime intermediate.
  • Rearrangement : Acid-catalyzed conversion of the oxime to the imino ether, followed by reduction to yield derivatives like 10-dihydro-10-deoxo-11-azaerythromycin A .
  • Validation : Post-synthesis characterization via acid-catalyzed degradation to aglycones, confirmed by X-ray crystallography .

Advanced Research Questions

Q. What challenges arise in differentiating this compound from isomeric or co-eluting impurities during chromatographic analysis?

  • Methodological Answer :

  • Chromatographic Optimization : Use of reverse-phase HPLC with gradient elution to separate imino ethers from oximes (e.g., Erythromycin A-E-oxime) and other erythromycin derivatives .
  • Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns differentiate positional isomers (e.g., 9,11- vs. 6,9-imino ethers) .
  • Contradiction Alert : Misassignment risks exist, as seen in cyclic imino ether studies where initial structural hypotheses were invalidated despite advanced spectroscopy .

Q. How do reaction conditions influence the formation of this compound versus side products?

  • Methodological Answer : Critical factors include:

  • Acid Catalyst Selection : Strong acids (e.g., H2SO4) favor Beckmann rearrangement but may promote hydrolysis of the imino ether. Controlled pH minimizes degradation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates during oxime rearrangement .
  • Temperature : Elevated temperatures accelerate rearrangement but risk epimerization of erythromycin’s macrocyclic core .

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : The imino ether bond is susceptible to hydrolysis under acidic conditions, forming erythronolides. Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH) coupled with LC-MS track decomposition pathways .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions, while NMR kinetics quantify bond lability in buffered solutions .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare published NMR/IR spectra with synthesized reference standards .
  • Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray diffraction, as done for ring-expanded erythronolides .
  • Collaborative Studies : Leverage multi-lab validation to address inconsistencies, particularly for CAS-registered compounds (e.g., CAS 161193-44-8 vs. 366789-02-8) .

Experimental Design Considerations

Q. What frameworks guide the design of stability studies for this compound in formulation research?

  • Methodological Answer :

  • ICH Guidelines : Follow Q1A(R2) for stress testing (light, heat, humidity) and Q3B for impurity profiling .
  • DOE (Design of Experiments) : Use factorial designs to assess interactions between temperature, pH, and excipients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.